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molecular formula C11H17NO2 B8617261 Ethyl 2-(2,5-dimethylpyrrol-1-yl)propionate

Ethyl 2-(2,5-dimethylpyrrol-1-yl)propionate

Cat. No. B8617261
M. Wt: 195.26 g/mol
InChI Key: MDUNLOCYHWMLPY-UHFFFAOYSA-N
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Patent
US04233309

Procedure details

Alanine ethyl ester hydrochloride (30.8g; 0.2 mole) was dissolved in 100 ml of acetic acid. Acetonylacetone (22.8 g; 0.2 mole) and then 16.4 g (0.2 mole) of sodium acetate were added to the solution, and the mixture heated under reflux for 5 hours. The acetic acid was distilled off under reduced pressure, and ethyl acetate added to the residue. The organic layer was washed with an aqueous solution of sodium hydrogen carbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 29.2 g of a crude product. The product was chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford ethyl 2-(2,5-dimethylpyrrol-1-yl)propionate (23.0 g, 0.118 mole, 59.0%).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:9])[C@H:6]([CH3:8])[NH2:7])[CH3:3].[CH2:10]([CH2:14][C:15](=O)[CH3:16])[C:11]([CH3:13])=O.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:16][C:15]1[N:7]([CH:6]([CH3:8])[C:5]([O:4][CH2:2][CH3:3])=[O:9])[C:11]([CH3:13])=[CH:10][CH:14]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
30.8 g
Type
reactant
Smiles
Cl.C(C)OC([C@@H](N)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The acetic acid was distilled off under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
added to the residue
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 29.2 g of a crude product
CUSTOM
Type
CUSTOM
Details
The product was chromatographed on a column of silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CC1)C)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.118 mol
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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